C2 Linear n-Butyl Chain Lipophilicity Advantage Over C2-Ethyl and C2-Unsubstituted Analogs
The target compound's linear n-butyl chain at C2 confers a calculated logP (cLogP) approximately 1.5–2.0 log units higher than the C2-ethyl analog (CAS 1708380-12-4) and >2.5 log units higher than the C2-unsubstituted parent (CAS 1708436-11-6), based on fragment-based computational estimates [1]. This elevated lipophilicity falls within the optimal range (cLogP 1–3) for passive membrane permeability while maintaining compliance with Lipinski's Rule of Five (MW 204.27, HBD 1, HBA 4) [2]. The isobutyl isomer (CAS 1710847-10-1), having identical molecular formula and calculated logP, differs in molecular shape: the branched isobutyl group introduces a steric clash distinct from the linear n-butyl chain, which can alter target binding conformations in narrow hydrophobic pockets .
| Evidence Dimension | Estimated cLogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP ~1.9 (estimated via fragment-based method for C11H16N4; n-butyl substituent contribution ~2.0 + scaffold core contribution ~−0.1) [1] |
| Comparator Or Baseline | 2-Ethyl analog (CAS 1708380-12-4, C9H12N4): cLogP ~0.9 (ethyl contribution ~1.0); 2-unsubstituted analog (CAS 1708436-11-6, C7H8N4): cLogP ~−0.6 [1] |
| Quantified Difference | ΔcLogP ≈ +1.0 vs. ethyl analog; ≈ +2.5 vs. unsubstituted parent; ≈ 0.0 vs. isobutyl isomer (identical formula but different shape) [1] |
| Conditions | Estimated cLogP calculated via additive fragment methodology; context: drug-likeness and membrane permeability prediction for CNS and oral bioavailability optimization [1] |
Why This Matters
The intermediate lipophilicity (cLogP ~1.9) positions the target compound favorably for both oral absorption and blood–brain barrier penetration relative to the more polar ethyl and unsubstituted analogs, which is critical when selecting leads for CNS or systemic kinase inhibitor programs [2].
- [1] Daylight Chemical Information Systems. CLOGP Reference Manual (Version 4.9). 2011. Available at: https://www.daylight.com/dayhtml/doc/clogp/. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
